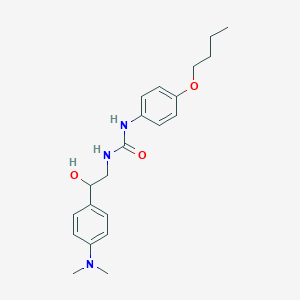
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a butoxyphenyl group, a dimethylaminophenyl group, and a hydroxyethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenol.
Introduction of the Dimethylamino Group: The next step is the nitration of 4-butoxyphenol to introduce a nitro group, followed by reduction to form 4-butoxyaniline.
Coupling with Dimethylaminophenyl Group: The 4-butoxyaniline is then reacted with 4-dimethylaminobenzaldehyde under acidic conditions to form a Schiff base, which is subsequently reduced to form the corresponding amine.
Formation of the Urea Derivative: Finally, the amine is reacted with isocyanate to form the urea derivative, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyethylurea moiety, in particular, is known to interact with hydrogen-bonding sites, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Butoxyphenyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylaminophenyl group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea: The methoxy group can alter the compound’s reactivity and interaction with biological targets.
1-(4-Butoxyphenyl)-3-(2-(4-(methylamino)phenyl)-2-hydroxyethyl)urea: The presence of a methylamino group instead of a dimethylamino group can affect the compound’s pharmacokinetic properties.
Uniqueness
1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the combination of its butoxyphenyl and dimethylaminophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-5-14-27-19-12-8-17(9-13-19)23-21(26)22-15-20(25)16-6-10-18(11-7-16)24(2)3/h6-13,20,25H,4-5,14-15H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABLIFFZRSRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2646550.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2646552.png)




![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)


![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)

![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)

